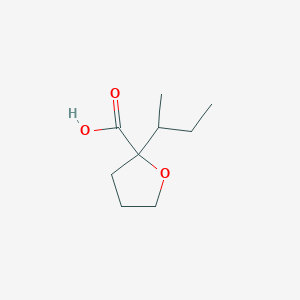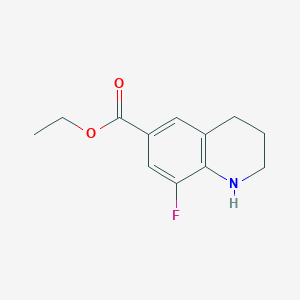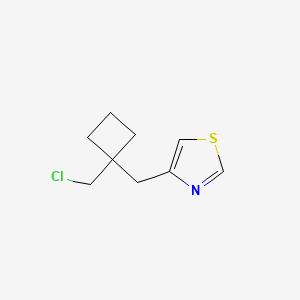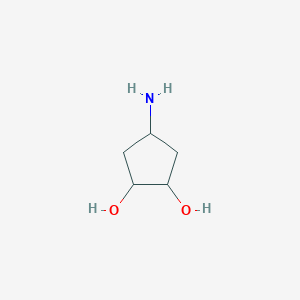
Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate typically involves the reaction of an imidazole derivative with an appropriate alkyne. One common method involves the use of a Grignard reagent, where the imidazole derivative is treated with an alkyne in the presence of a catalyst such as palladium or nickel. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dichloromethane, room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
科学的研究の応用
Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interfere with cellular processes.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The compound may also interfere with cellular signaling pathways, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
Methyl 3-(1-methyl-1H-imidazol-2-yl)prop-2-ynoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate: Similar structure but with a different substitution pattern on the imidazole ring.
(3R,4R)-3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2-one: Contains an imidazole ring but with a different core structure.
Uniqueness
Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoate is unique due to its specific substitution pattern and the presence of both an imidazole ring and an alkyne group. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications.
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
methyl 3-(1-ethylimidazol-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H10N2O2/c1-3-11-7-6-10-8(11)4-5-9(12)13-2/h6-7H,3H2,1-2H3 |
InChIキー |
MCGQYLKWJYBSOG-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CN=C1C#CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13160342.png)



![Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13160365.png)

![tert-butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13160382.png)
![2,2-Dimethyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13160399.png)

![1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine](/img/structure/B13160409.png)



